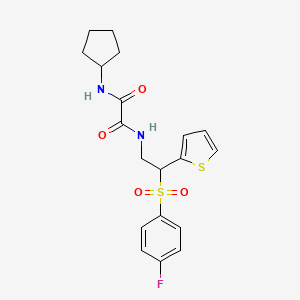

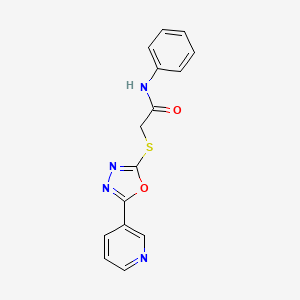

![molecular formula C5H3N3O2S2 B2406113 5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol CAS No. 339022-43-4](/img/structure/B2406113.png)

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial and Antifungal Properties

Antibacterial and Antifungal Activities : New imidazo[2,1-b]thiazoles, including derivatives of 5-nitroimidazo[2,1-b]thiazole, exhibited potent antimicrobial activities against candida strains and significant antifungal potential against Candida tropicalis (Juspin et al., 2010).

Antitubercular Activity : Synthesized imidazo[2,1-b]thiazoles were screened for antitubercular activity, with some showing significant inhibitory activity against Mycobacterium tuberculosis (Andreani et al., 2001).

Radiosensitizing and Mutagenic Properties

Radiosensitizing Agents : Certain nitroimidazole derivatives, including dinitroimidazoles, have been synthesized as radiosensitizers to enhance the lethal effect of radiation on hypoxic cells (Agrawal et al., 1979).

Direct-Acting Mutagenicity : A study found that nitroimidazo[2,1-b]thiazole derivatives were mutagenic, inducing base displacements and frame-shift mutations in bacterial strains (Hrelia et al., 1986).

Cellular Damage and Drug Resistance

Cellular Damage in Parasites : The compound disrupts the intracellular redox balance in the diplomonad fish parasite Spironucleus, causing cell damage and death (Williams et al., 2012).

Antibiotic Resistance Mechanism : The compound is part of the 5-nitroimidazole class of antibiotics, and its resistance mechanism in bacteria involves the conversion of the nitro group into a non-bactericidal amine (Leiros et al., 2004).

特性

IUPAC Name |

5-nitroimidazo[2,1-b][1,3]thiazole-6-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2S2/c9-8(10)4-3(11)6-5-7(4)1-2-12-5/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZQDTKWZGXBHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)[N+](=O)[O-])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

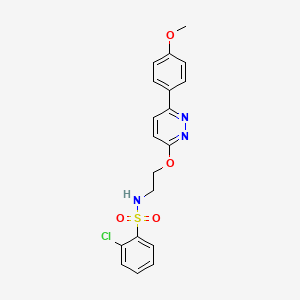

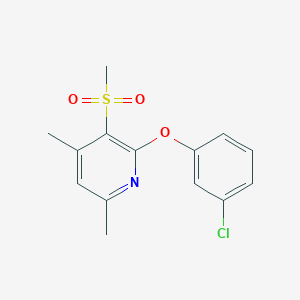

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

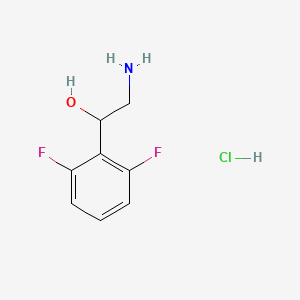

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

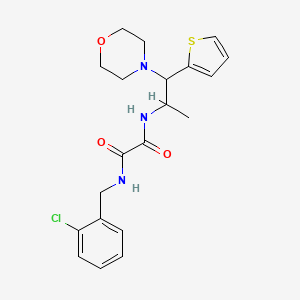

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

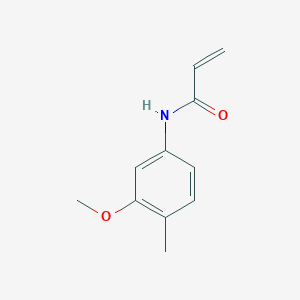

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

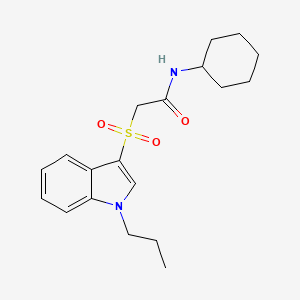

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)